molecular formula C15H18Cl2N4O B6721545 N-[2-[(2,4-dichlorophenyl)methyl-(1H-pyrazol-5-ylmethyl)amino]ethyl]acetamide

N-[2-[(2,4-dichlorophenyl)methyl-(1H-pyrazol-5-ylmethyl)amino]ethyl]acetamide

Cat. No.: B6721545
M. Wt: 341.2 g/mol
InChI Key: QNBJRPUBCLKNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[(2,4-dichlorophenyl)methyl-(1H-pyrazol-5-ylmethyl)amino]ethyl]acetamide is a complex organic compound that features a pyrazole ring, a dichlorophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2,4-dichlorophenyl)methyl-(1H-pyrazol-5-ylmethyl)amino]ethyl]acetamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole core. The dichlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 2,4-dichlorobenzyl chloride reacts with the pyrazole derivative in the presence of a Lewis acid catalyst. The final step involves the acylation of the amino group with acetic anhydride to form the acetamide moiety .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2,4-dichlorophenyl)methyl-(1H-pyrazol-5-ylmethyl)amino]ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the acetamide group to an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-[(2,4-dichlorophenyl)methyl-(1H-pyrazol-5-ylmethyl)amino]ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[(2,4-dichlorophenyl)methyl-(1H-pyrazol-5-ylmethyl)amino]ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pyrazole ring and dichlorophenyl group are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxamide
  • 2-(2,4-dichlorophenyl)-1H-imidazole-4-carboxamide

Uniqueness

N-[2-[(2,4-dichlorophenyl)methyl-(1H-pyrazol-5-ylmethyl)amino]ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

IUPAC Name

N-[2-[(2,4-dichlorophenyl)methyl-(1H-pyrazol-5-ylmethyl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N4O/c1-11(22)18-6-7-21(10-14-4-5-19-20-14)9-12-2-3-13(16)8-15(12)17/h2-5,8H,6-7,9-10H2,1H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBJRPUBCLKNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN(CC1=C(C=C(C=C1)Cl)Cl)CC2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.